molecular formula C10H19O5P B11720679 Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate CAS No. 4834-02-0

Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Cat. No.: B11720679
CAS No.: 4834-02-0
M. Wt: 250.23 g/mol
InChI Key: UBBRMCHLUWPZKH-UHFFFAOYSA-N
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Description

Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is an organic compound that belongs to the class of phosphonic acid esters. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry. The presence of the diethoxyphosphoryl group in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate typically involves the reaction of methyl 3-methylbut-2-enoate with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphonate esters.

    Industry: The compound is utilized in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate esters. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(diethoxyphosphoryl)acetate
  • Diethyl (4-(diethoxyphosphoryl)phenyl)phosphonate
  • Ethyl 4-(diethoxyphosphoryl)butanoate

Uniqueness

Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is unique due to its specific structural features, such as the presence of both a diethoxyphosphoryl group and a methylbut-2-enoate moiety. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its significance compared to other similar compounds.

Properties

CAS No.

4834-02-0

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

IUPAC Name

methyl 4-diethoxyphosphoryl-3-methylbut-2-enoate

InChI

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3

InChI Key

UBBRMCHLUWPZKH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=CC(=O)OC)C)OCC

Origin of Product

United States

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